molecular formula C17H13FN4O5 B4165401 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide

Cat. No.: B4165401
M. Wt: 372.31 g/mol
InChI Key: LRTQTUZJKXMKBO-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidinyl ring, and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Nitrobenzohydrazide Moiety: This step involves the reaction of a nitrobenzene derivative with hydrazine to form the nitrobenzohydrazide group.

Industrial Production Methods

Industrial production of N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, it may bind to receptor tyrosine kinases, transducing signals from the extracellular matrix into the cytoplasm and regulating physiological processes such as proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-nitrobenzohydrazide is unique due to its combination of a fluorophenyl group, a pyrrolidinyl ring, and a nitrobenzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O5/c18-10-5-7-11(8-6-10)21-15(23)9-13(17(21)25)19-20-16(24)12-3-1-2-4-14(12)22(26)27/h1-8,13,19H,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTQTUZJKXMKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide
Reactant of Route 2
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide
Reactant of Route 5
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide
Reactant of Route 6
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-nitrobenzohydrazide

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